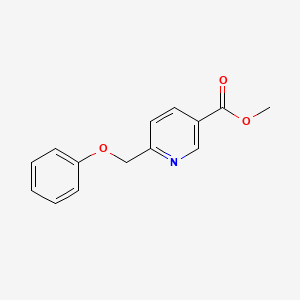

Methyl 6-(phenoxymethyl)nicotinate

Description

Significance of Pyridine-Based Compounds in Organic Synthesis and Medicinal Chemistry

The pyridine (B92270) ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous and invaluable scaffold in the fields of organic synthesis and medicinal chemistry. nih.gov Its unique electronic properties, including its basicity, water solubility, and ability to form hydrogen bonds, make it a frequent component in pharmaceuticals. nih.govresearchgate.net The presence of a pyridine motif can significantly enhance the pharmacological properties of a molecule, improving its biochemical potency, metabolic stability, and permeability. nih.govresearchgate.net

Pyridine derivatives are integral to a multitude of natural products, including vitamins like niacin and coenzymes. nih.gov In the realm of synthetic chemistry, the pyridine ring serves as a versatile building block, readily undergoing various chemical transformations to create diverse libraries of compounds for screening against biological targets. nih.govnih.gov This adaptability has led to the incorporation of pyridine scaffolds in a vast number of FDA-approved drugs for treating a wide range of conditions, such as tuberculosis, HIV/AIDS, cancer, and hypertension. researchgate.net The continuous exploration of pyridine chemistry promises the development of new therapeutic agents with improved efficacy and limited side effects. nih.gov

Overview of Ester Derivatives in Chemical Biology

Ester derivatives play a crucial role in chemical biology, often employed to modify the properties of biologically active molecules. acs.org Esters are compounds derived from an acid where at least one hydroxyl group is replaced by an alkoxy group. wikipedia.org In medicinal chemistry, the conversion of a carboxylic acid to an ester can enhance a drug's bioavailability by masking polar functional groups, thereby improving its ability to cross cellular membranes. acs.orgacs.org

This "prodrug" strategy relies on the ubiquitous presence of cellular esterases, enzymes that hydrolyze the ester back to the active carboxylic acid form once inside the cell. acs.orgacs.org This approach is not only used to improve pharmacokinetics but also to develop fluorogenic probes for cellular imaging and to study metabolic pathways. acs.org The reactivity of esters is moderate compared to other carboxylic acid derivatives like acid chlorides, making them stable enough for biological applications while still being susceptible to enzymatic cleavage. libretexts.orglibretexts.org

Contextualization of Methyl 6-(phenoxymethyl)nicotinate within Advanced Chemical Research

This compound is a specific nicotinate (B505614) ester that combines the key features of both the pyridine scaffold and an ester functional group. As a derivative of nicotinic acid (a form of vitamin B3), it belongs to the class of pyridinecarboxylic acids. drugbank.com The "nicotinate" portion refers to the ester of nicotinic acid, in this case, a methyl ester. nih.govchemicalbook.com

The structure of this compound features a phenoxymethyl (B101242) group attached to the 6-position of the pyridine ring. This particular substitution pattern is of interest to researchers as it can influence the molecule's steric and electronic properties, potentially leading to unique biological activities or applications as a synthetic intermediate. The study of such molecules contributes to a deeper understanding of structure-activity relationships (SAR) within the broader class of pyridine compounds.

Scope and Objectives of Academic Research on this compound

Academic research on this compound and related compounds is driven by the quest to discover novel molecules with specific functionalities. The primary objectives often include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its analogs. This involves detailed characterization of the compound's chemical and physical properties.

Exploration of Reactivity: Investigating the chemical reactivity of the molecule, including its susceptibility to hydrolysis, and its potential as a precursor for the synthesis of more complex heterocyclic systems.

Biological Evaluation: Screening the compound for potential biological activities. Given its structural motifs, research may focus on its potential as an anti-inflammatory, analgesic, or antimicrobial agent.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its chemical and biological properties. Computational methods are often employed to support these studies.

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Methyl nicotinate | C₇H₇NO₂ | 137.138 | Parent methyl ester of nicotinic acid. wikipedia.org |

| Methyl 6-methylnicotinate (B8608588) | C₈H₉NO₂ | 151.16 | A methyl group at the 6-position. nbinno.comchemspider.com |

| Menthyl nicotinate | C₁₆H₂₃NO₂ | 261.365 | Ester of nicotinic acid and menthol. wikipedia.org |

| Nicotinic acid | C₆H₅NO₂ | 123.11 | The parent carboxylic acid, also known as niacin. |

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO3 |

|---|---|

Molecular Weight |

243.26 g/mol |

IUPAC Name |

methyl 6-(phenoxymethyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C14H13NO3/c1-17-14(16)11-7-8-12(15-9-11)10-18-13-5-3-2-4-6-13/h2-9H,10H2,1H3 |

InChI Key |

FADMFMVSTNWQBZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)COC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathway Elucidation for Methyl 6 Phenoxymethyl Nicotinate

Retrosynthetic Analysis and Strategic Precursor Identification

A retrosynthetic analysis of methyl 6-(phenoxymethyl)nicotinate allows for the logical disconnection of the molecule into simpler, commercially available, or readily synthesizable precursors. This process helps in devising a convergent and efficient synthetic plan.

Disconnection Approaches for the Nicotinate (B505614) Ester Moiety

The most apparent disconnection in the nicotinate ester moiety is the ester linkage itself. This carbon-oxygen bond can be broken to reveal 6-(phenoxymethyl)nicotinic acid and methanol (B129727). This disconnection suggests a Fischer-Speier esterification as a potential final step in the synthesis.

A second disconnection can be made at the C-C bond between the carboxylic acid group and the pyridine (B92270) ring. However, this is a less common and more challenging transformation and is generally not a preferred synthetic strategy.

Strategies for Constructing the Phenoxymethyl (B101242) Linkage

The key challenge in the synthesis of this compound lies in the formation of the ether bond in the phenoxymethyl group. Two primary disconnection strategies can be envisioned for this linkage:

Disconnection A (C-O bond between the pyridine ring and the methylene (B1212753) bridge): This leads to a 6-halomethyl or 6-hydroxymethyl nicotinate precursor and phenol (B47542). The forward reaction would involve a nucleophilic substitution, such as a Williamson ether synthesis.

Disconnection B (O-C bond between the oxygen and the phenyl ring): This disconnection suggests a reaction between a 6-(hydroxymethyl)nicotinate and a reactive phenyl derivative. However, activating the phenyl ring for nucleophilic attack by the alcohol is generally more difficult than the alternative.

Based on the principles of retrosynthesis, Disconnection A presents a more feasible and commonly employed strategy. This identifies precursors such as methyl 6-(chloromethyl)nicotinate or methyl 6-(bromomethyl)nicotinate as key intermediates.

Advanced Synthetic Routes to this compound

Several synthetic routes can be designed based on the retrosynthetic analysis. These routes often involve the initial synthesis of a functionalized pyridine core, followed by the introduction of the phenoxymethyl and ester functionalities.

Esterification Reactions and Optimization of Conditions

The final step in many synthetic routes to this compound is the esterification of 6-(phenoxymethyl)nicotinic acid. The Fischer-Speier esterification is a common method for this transformation.

The reaction typically involves heating the carboxylic acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride. The reaction is driven to completion by the large excess of methanol.

| Parameter | Condition | Rationale |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| Solvent | Methanol (excess) | Acts as both the reactant and the solvent, driving the equilibrium towards the product side. |

| Temperature | Reflux | Increases the reaction rate. |

| Work-up | Neutralization (e.g., with NaHCO₃) | Removes the acid catalyst and any unreacted carboxylic acid. |

One potential complication in the esterification of nicotinic acid derivatives is the protonation of the basic pyridine nitrogen by the acid catalyst. This can reduce the reactivity of the substrate. Careful control of the amount of acid catalyst and reaction conditions is therefore important for optimizing the yield.

Palladium-Catalyzed Coupling Reactions for Phenoxymethyl Incorporation

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the formation of the C-O bond in the phenoxymethyl linkage. While the Williamson ether synthesis is a classic method, palladium-catalyzed reactions can often be performed under milder conditions and with a broader substrate scope.

One possible approach involves the coupling of a 6-halonicotinate (e.g., methyl 6-chloronicotinate or methyl 6-bromonicotinate) with phenol. The Buchwald-Hartwig amination, which has been extended to C-O bond formation, provides a framework for this transformation. orgsyn.org

General Reaction Scheme:

The choice of palladium catalyst and ligand is crucial for the success of this reaction. Various phosphine-based ligands have been developed to facilitate the reductive elimination step and improve the efficiency of the catalytic cycle.

| Catalyst/Ligand System | Typical Conditions |

| Pd(OAc)₂ / BINAP | Toluene, Cs₂CO₃, 80-100 °C |

| Pd₂(dba)₃ / XPhos | Dioxane, K₃PO₄, 100 °C |

While this method is well-established for general aryl ether synthesis, its application to the specific synthesis of this compound would require optimization of the reaction conditions.

Multi-Step Synthesis Sequences Involving Pyridine Functionalization

A common and practical approach to this compound involves a multi-step sequence starting from a readily available substituted pyridine. A plausible pathway starts with 6-methylnicotinic acid.

Plausible Synthetic Pathway:

Esterification: 6-Methylnicotinic acid is first converted to methyl 6-methylnicotinate (B8608588). This can be achieved via Fischer-Speier esterification as described previously. prepchem.com

Halogenation: The methyl group at the 6-position is then halogenated, typically using a radical initiator like N-bromosuccinimide (NBS) and a light source or a chemical initiator like azobisisobutyronitrile (AIBN). This yields methyl 6-(bromomethyl)nicotinate.

Williamson Ether Synthesis: The resulting benzylic-like halide is a good electrophile for nucleophilic substitution. Reaction with sodium phenoxide (generated from phenol and a base like sodium hydride) in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) would yield the target molecule, this compound. masterorganicchemistry.comorganic-synthesis.comyoutube.comyoutube.comyoutube.com

Reaction Conditions for Key Steps:

| Step | Reagents and Conditions |

| Esterification | 6-Methylnicotinic acid, Methanol, H₂SO₄ (cat.), Reflux |

| Halogenation | Methyl 6-methylnicotinate, NBS, AIBN, CCl₄, Reflux |

| Ether Synthesis | Methyl 6-(bromomethyl)nicotinate, Phenol, NaH, THF, 0 °C to RT |

This multi-step approach allows for the controlled introduction of the required functional groups and is a versatile strategy for the synthesis of various substituted pyridine derivatives.

Mechanistic Investigations of Key Synthetic Transformations

Detailed mechanistic studies are crucial for understanding and optimizing the synthesis of any chemical compound. Such investigations typically involve identifying the step-by-step pathway of a reaction, including the characterization of any transient species.

Elucidation of Reaction Mechanisms and Intermediates

Information regarding the specific reaction mechanisms and intermediates involved in the synthesis of this compound is not presently available in published literature. A plausible synthetic route could involve a Williamson ether synthesis, a well-established method for forming ethers. masterorganicchemistry.comyoutube.comlumenlearning.com This would theoretically involve the reaction of a phenoxide with a methyl 6-(halomethyl)nicotinate. The mechanism for this S\textsubscript{N}2 reaction proceeds via a backside attack of the nucleophilic phenoxide on the electrophilic carbon bearing a leaving group (e.g., a halide). masterorganicchemistry.comlibretexts.org This forms a new carbon-oxygen bond, yielding the ether product. masterorganicchemistry.com The transition state would involve a pentacoordinate carbon atom. However, without experimental or computational studies on this specific reaction, the exact nature of intermediates and the potential for competing reactions remains speculative.

Another potential pathway is the esterification of 6-(phenoxymethyl)nicotinic acid. The Fischer esterification, catalyzed by a strong acid like sulfuric acid, would proceed by protonation of the carboxylic acid's carbonyl oxygen, enhancing its electrophilicity for attack by methanol. This leads to a tetrahedral intermediate which then eliminates water to form the methyl ester.

Kinetic Studies of Formation Reactions

A search of scientific databases yielded no kinetic studies on the formation of this compound. Such studies would be invaluable for determining the reaction order, rate constants, and activation energy, providing quantitative insight into the factors that influence the reaction speed. This data is essential for process optimization in a laboratory or industrial setting.

Exploration of Green Chemistry Principles in Synthetic Strategies

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes the careful selection of solvents and the use of efficient, recyclable catalysts. While general principles of green chemistry are widely applied in modern organic synthesis, specific examples for this compound are not documented. nih.govacs.org

Solvent Selection and Minimization

The choice of solvent is a critical aspect of green synthesis. Ideally, solvents should be non-toxic, renewable, and easily recyclable. For a hypothetical Williamson ether synthesis of the target compound, polar aprotic solvents like DMSO or DMF are often used to solvate the cation of the alkoxide and increase the nucleophilicity of the anion. lumenlearning.com Green chemistry approaches would explore alternatives such as bio-derived solvents or solvent-free conditions, potentially using techniques like microwave irradiation to facilitate the reaction. nih.govacs.org

Catalyst Efficiency and Recyclability

Catalysis is a cornerstone of green chemistry, offering pathways with lower energy consumption and reduced waste. In the context of synthesizing this compound, if proceeding via an esterification route, the development of recyclable solid acid catalysts could be a green alternative to homogeneous mineral acids like sulfuric acid. For a potential etherification, phase-transfer catalysts might be employed to facilitate the reaction between an aqueous phenoxide phase and an organic phase containing the nicotinate substrate, which can often be recovered and reused.

Analysis of By-Product Formation and Impurity Profiling in Synthesis

Understanding by-product formation is essential for ensuring the purity of the final compound and for developing effective purification methods. For related compounds like Methyl 6-methylnicotinate, by-products can arise from side reactions. environmentclearance.nic.in For instance, in the synthesis of 6-methylnicotinic acid (a potential precursor) via oxidation, the formation of di-acids can occur at elevated temperatures, which would then lead to diester by-products upon esterification. environmentclearance.nic.in

In a hypothetical Williamson ether synthesis of this compound, potential impurities could arise from several sources. If the starting material is methyl 6-(halomethyl)nicotinate, elimination reactions could compete with the desired substitution, particularly if hindered bases are used or if the reaction is run at high temperatures. This would lead to the formation of an alkene. O-alkylation versus C-alkylation of the phenoxide is another potential side reaction, although O-alkylation is generally favored. Unreacted starting materials would also constitute impurities in the final product mixture. A thorough impurity profile would require characterization by techniques such as HPLC, GC-MS, and NMR spectroscopy.

Advanced Spectroscopic and Structural Elucidation of Methyl 6 Phenoxymethyl Nicotinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H and ¹³C NMR spectra of Methyl 6-(phenoxymethyl)nicotinate provide the foundational data for its structural verification. The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of each nucleus. Coupling constants (J), reported in Hertz (Hz), reveal the connectivity between neighboring protons.

The ¹H NMR spectrum is characterized by distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings, the benzylic ether methylene (B1212753) protons, and the methyl ester protons. The pyridine ring protons exhibit a characteristic splitting pattern (dd, d), while the phenoxy group protons show shifts typical for a monosubstituted benzene (B151609) ring.

The ¹³C NMR spectrum complements the proton data, showing signals for all 14 carbon atoms in the molecule. The positions of the carbonyl carbon, the aromatic carbons, the ether-linked methylene carbon, and the methyl ester carbon are all identifiable. Data from related compounds like methyl nicotinate (B505614) and methyl 6-methylnicotinate (B8608588) aid in the precise assignment of these shifts. chemicalbook.comnih.gov

¹H NMR Data (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 (Pyridine) | ~9.0 | d | ~2.3 |

| H4 (Pyridine) | ~8.2 | dd | ~8.0, 2.3 |

| H5 (Pyridine) | ~7.4 | d | ~8.0 |

| H2'/H6' (Phenyl) | ~7.3 | t | ~7.9 |

| H3'/H5' (Phenyl) | ~7.0 | d | ~7.9 |

| H4' (Phenyl) | ~7.1 | t | ~7.9 |

| -OCH₂- | ~5.4 | s | - |

| -OCH₃ | ~3.9 | s | - |

¹³C NMR Data (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165.5 |

| C6 (Pyridine) | ~162.0 |

| C1' (Phenyl) | ~158.0 |

| C2 (Pyridine) | ~151.0 |

| C4 (Pyridine) | ~137.0 |

| C2'/C6' (Phenyl) | ~129.5 |

| C4' (Phenyl) | ~125.0 |

| C3 (Pyridine) | ~124.0 |

| C3'/C5' (Phenyl) | ~121.0 |

| C5 (Pyridine) | ~118.0 |

| -OCH₂- | ~68.0 |

| -OCH₃ | ~52.5 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent pyridine protons H4 and H5.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond C-H coupling). youtube.com This technique allows for the definitive assignment of each carbon atom that bears a proton. For instance, the signal at ~5.4 ppm in the ¹H spectrum would correlate with the carbon signal at ~68.0 ppm in the ¹³C spectrum, unequivocally assigning them to the -OCH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is essential for piecing together the molecular structure. sdsu.eduyoutube.com Key HMBC correlations would include:

A cross-peak between the methylene protons (-OCH₂-) and the pyridine C6, confirming the attachment point of the phenoxymethyl (B101242) group.

A correlation from the methylene protons (-OCH₂-) to the phenyl C1', linking the ether group to the phenyl ring.

Correlations from the ester methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and the pyridine C3.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information on the functional groups present in a molecule and can offer insights into molecular conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy and Band Assignment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. Specific functional groups absorb at characteristic frequencies. The FT-IR spectrum of this compound would display key absorption bands confirming its structure. The analysis draws upon data from similar structures containing phenoxymethyl and nicotinate moieties. chemicalbook.comresearchgate.net

FT-IR Band Assignment (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic (Pyridine & Phenyl) |

| ~2955 | C-H Stretch | Methyl (-OCH₃) |

| ~1730-1715 | C=O Stretch | Ester |

| ~1600, 1580, 1450 | C=C & C=N Stretch | Aromatic Rings |

| ~1300-1250 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~1150-1050 | C-O Stretch | Ester |

| ~750, ~690 | C-H Out-of-plane Bend | Monosubstituted Phenyl |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to FT-IR. It detects vibrations that cause a change in the polarizability of the molecule. Raman spectra are particularly sensitive to non-polar, symmetric vibrations. For this compound, strong Raman signals would be expected for the symmetric breathing modes of the pyridine and phenyl rings, which are often weak in the IR spectrum. The C=C and C=N ring stretching vibrations would also be prominent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with extremely high accuracy. researchgate.net Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to four or more decimal places, allowing for the unambiguous determination of a molecular formula. researchgate.netnih.gov

For this compound (C₁₄H₁₃NO₃), the calculated monoisotopic exact mass is 243.089544 Da. An experimental HRMS measurement within a narrow tolerance window (typically < 5 ppm) of this theoretical value would confirm the molecular formula. The technique is also used to analyze the fragmentation pattern of the molecule, which provides further structural evidence.

HRMS Data and Predicted Fragmentation

| Ion | Formula | Calculated m/z | Predicted Fragment Loss |

|---|---|---|---|

| [M+H]⁺ | [C₁₄H₁₄NO₃]⁺ | 244.09682 | Parent Ion |

| [M-OCH₃]⁺ | [C₁₃H₁₀NO₂]⁺ | 212.07061 | Loss of methoxy (B1213986) radical |

| [M-COOCH₃]⁺ | [C₁₂H₁₀NO]⁺ | 184.07570 | Loss of carbomethoxy radical |

| [C₇H₅O]⁺ | [C₇H₅O]⁺ | 105.03349 | Benzoyl cation (rearrangement) |

| [C₆H₅O]⁺ | [C₆H₅O]⁺ | 93.03349 | Phenoxy cation |

| [C₇H₇O]⁺ | [C₇H₇O]⁺ | 107.04914 | Tropylium-like ion from phenoxymethyl |

The fragmentation would likely proceed via cleavage of the ester and ether linkages. Common fragments would include the loss of the methoxy group (•OCH₃), the entire methyl ester group (•COOCH₃), and cleavage of the ether bond to produce ions corresponding to the phenoxy or phenoxymethyl cation and the substituted pyridine ring.

Following a comprehensive search of scientific literature and crystallographic databases, detailed experimental data for the X-ray crystallographic analysis of this compound is not available in the public domain. Therefore, the specific unit cell parameters, space group, and a detailed analysis of its intermolecular interactions and crystal packing, such as through Hirshfeld surface analysis, could not be provided.

Analyses such as Hirshfeld surface analysis are powerful tools derived from crystallographic data. They allow for the visualization and quantification of intermolecular contacts, providing insights into the nature and propensity of different types of interactions, such as hydrogen bonds and van der Waals forces, which govern the crystal packing.

While information on related compounds, such as methyl 6-chloronicotinate and 6-methylnicotinic acid, is available, these data are not applicable to the specific molecular structure of this compound. The substitution of a phenoxymethyl group at the 6-position of the pyridine ring would significantly alter the molecule's size, shape, and electronic properties, leading to a unique crystal packing arrangement.

Should the crystallographic data for this compound be published in the future, a detailed analysis as per the requested outline would be possible.

Computational and Theoretical Chemistry Investigations of Methyl 6 Phenoxymethyl Nicotinate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of "Methyl 6-(phenoxymethyl)nicotinate".

Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For "this compound," DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional structure. jocpr.comjocpr.com This process, known as geometry optimization, identifies the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a "this compound" like structure (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-O (ether) | 1.37 | ||

| O-C (aryl) | 1.42 | ||

| C-O-C (ether) | 118.5 | ||

| C-C (ester) | 1.51 | ||

| C=O (ester) | 1.21 | ||

| O-CH3 (ester) | 1.45 | ||

| Pyridine (B92270) Ring C-N-C | 117.0 | ||

| Phenoxy-Pyridine Torsion | Variable | ||

| Ester-Pyridine Torsion | Variable |

Note: The values in this table are illustrative and represent typical bond lengths, angles, and the variable nature of dihedral angles for a molecule with similar functional groups. Actual values would be determined by specific DFT calculations.

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbitals, Charge Distribution)

The electronic properties of "this compound" are crucial for understanding its reactivity and potential applications. DFT calculations provide insights into the distribution of electrons within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests a more reactive molecule. For "this compound," the HOMO is expected to be localized primarily on the electron-rich phenoxy and pyridine rings, while the LUMO may be centered on the electron-withdrawing methyl nicotinate (B505614) portion of the molecule.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. This information helps to identify electrophilic and nucleophilic sites within the molecule, providing further clues about its reactivity.

Table 2: Representative Electronic Properties for a "this compound" like structure (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and typical for a molecule of this nature. The HOMO-LUMO gap of 5.3828 eV has been calculated for a related isoxazole (B147169) derivative. researchgate.net Actual values for "this compound" would require specific calculations.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry of "this compound," specific spectral peaks can be assigned to the stretching, bending, and torsional motions of its constituent atoms and functional groups.

Studies on nicotinic acid and other substituted pyridines have shown that DFT calculations can accurately predict vibrational frequencies. jocpr.comjocpr.com For "this compound," characteristic vibrational modes would include the C-O-C stretching of the ether linkage, the C=O stretching of the ester group, and various vibrations of the pyridine and benzene (B151609) rings. Comparing the calculated vibrational spectrum with an experimental one allows for a detailed understanding of the molecule's structure and bonding.

Table 3: Representative Calculated Vibrational Frequencies for Key Functional Groups in a "this compound" like structure (Illustrative)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Ester | C=O stretch | ~1720 |

| Ether | C-O-C stretch (asymmetric) | ~1250 |

| Ether | C-O-C stretch (symmetric) | ~1050 |

| Pyridine Ring | Ring stretching | ~1600-1400 |

| Benzene Ring | Ring stretching | ~1600-1450 |

| Methyl Group | C-H stretch | ~2950 |

Note: These are typical frequency ranges for the specified functional groups. The exact values would be obtained from DFT calculations on "this compound".

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, π-Stacking)

Analysis of related crystal structures indicates that C-H···O and C-H···N hydrogen bonds are likely to be present, linking molecules into larger networks. researchgate.net Furthermore, the presence of two aromatic rings (the pyridine and phenoxy groups) suggests the possibility of π-π stacking interactions. researchgate.netresearchgate.net These interactions, where the electron clouds of the aromatic rings attract each other, can occur in either a face-to-face or a displaced arrangement and are significant in stabilizing the crystal lattice. researchgate.net The interplay of these non-covalent forces dictates how the molecules arrange themselves in the solid state.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of "this compound," offering insights into its flexibility and dynamic properties that are not accessible through static quantum chemical calculations.

Conformational Flexibility and Rotational Dynamics

MD simulations can be used to explore the conformational space of "this compound" by simulating its motion over time. This allows for the investigation of the rotational dynamics of the phenoxymethyl (B101242) and methyl ester groups. The energy barriers for rotation around the key single bonds can be calculated, providing information on the flexibility of the molecule. nih.govnih.gov Understanding these dynamic processes is important as the conformational state of the molecule can influence its biological activity and physical properties. Studies on similar molecules have shown that the local environment can significantly influence rotational barriers. nih.gov

Solute-Solvent Interactions and Solvation Effects

The interaction of a solute with its surrounding solvent is a critical factor that governs its solubility, stability, and ability to cross biological membranes. The study of these solvation effects for this compound is essential for predicting its pharmacokinetic properties. Computational models, ranging from implicit continuum models to explicit molecular dynamics simulations, are employed to understand these phenomena. wikipedia.orgnih.gov

Implicit solvation models treat the solvent as a continuous medium with average properties, like a dielectric constant, which allows for the efficient calculation of solvation free energy. wikipedia.org This energy value is crucial as it influences physicochemical properties such as solubility and partition coefficients. acs.org For a molecule like this compound, with its aromatic phenoxymethyl and pyridine rings, as well as the polar ester group, the balance between hydrophobic and hydrophilic interactions is complex. The folding behavior and interactions of such aromatic compounds are significantly influenced by desolvation effects. ed.ac.uknih.govresearchgate.net

Theoretical studies on similar π-conjugated ligands demonstrate that solvent polarity can significantly polarize bonds within the molecule. jlu.edu.cn For this compound, increasing solvent polarity would likely lengthen the C=O bond of the ester and polarize the C-N bonds in the pyridine ring, increasing the negative charge on the oxygen and nitrogen atoms. jlu.edu.cn

More detailed insights can be gained from explicit solvent simulations, such as Molecular Dynamics (MD), where individual solvent molecules are modeled. These simulations can reveal specific hydrogen bonding patterns between the solute and solvent. jlu.edu.cn For this compound in an aqueous environment, specific hydrogen bonds would be expected between water molecules and the pyridine nitrogen and the ester group's oxygen atoms. The table below outlines the key functional groups of the compound and their anticipated interactions with different solvent types.

| Functional Group | Potential Interaction with Polar Solvents (e.g., Water) | Potential Interaction with Non-Polar Solvents (e.g., Octanol) |

| Pyridine Ring | Hydrogen bond acceptor (Nitrogen) | Favorable π-stacking/hydrophobic interactions |

| Phenoxy Group | Weak hydrogen bond acceptor (Ether oxygen) | Favorable hydrophobic interactions |

| Methyl Ester Group | Hydrogen bond acceptor (Carbonyl oxygen) | Dipole-dipole interactions |

| Aromatic Rings | Unfavorable (hydrophobic effect) | Favorable van der Waals / π-stacking interactions |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

While specific protein targets for this compound are not established, docking studies can be performed on hypothesized targets based on the activity of related nicotinic acid derivatives. For instance, various derivatives have been studied for their potential as antibacterial agents by targeting enzymes essential for bacterial survival. Docking studies on related compounds have suggested potential inhibition of enzymes like GlcN-6-P synthase and tyrosyl-tRNA synthetase.

In silico docking allows for the prediction of binding affinity, often expressed as a docking score or binding energy (kcal/mol), which helps in ranking potential candidates. A lower binding energy generally indicates a more stable protein-ligand complex. Based on studies of analogous compounds, a table of hypothesized targets and potential binding characteristics for this compound can be proposed.

| Hypothesized Target Protein | Rationale / Relation to Nicotinic Acid Derivatives | Predicted Binding Affinity Range (Illustrative) |

| Tyrosyl-tRNA Synthetase | Target for novel nicotinic acid derivatives with antibacterial activity. acs.org | -7.0 to -9.0 kcal/mol |

| Nitroreductase | Target for compounds containing 5-nitrofuran moieties, related to some chemotherapeutics. acs.org | -6.5 to -8.5 kcal/mol |

| DNA Gyrase | Target for quinoline (B57606) derivatives investigated as antibacterial agents. wikipedia.org | -7.5 to -9.5 kcal/mol |

| Cyclooxygenase (COX) Enzymes | Related to the mechanism of other nicotinates that involve prostaglandin (B15479496) release. | -6.0 to -8.0 kcal/mol |

Beyond predicting binding affinity, docking simulations provide a detailed, three-dimensional view of how a ligand fits into the active site of a protein. This allows for the analysis of the specific non-covalent interactions that stabilize the complex. These interactions are crucial for molecular recognition and binding specificity.

For this compound, the key interacting moieties would be:

The Pyridine Nitrogen: Capable of forming a strong hydrogen bond with donor residues in the protein's active site, such as the side chains of Serine, Threonine, or Tyrosine.

The Ester Carbonyl: The oxygen atom can act as a hydrogen bond acceptor with suitable donor groups on the protein.

The Phenoxymethyl Group: The aromatic rings can engage in several important interactions, including:

π-π stacking: With aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic interactions: With non-polar residues such as Leucine (Leu), Isoleucine (Ile), and Valine (Val).

π-Alkyl interactions: With the alkyl side chains of certain amino acids.

The following table details the types of interactions that could be predicted from docking this compound into a hypothetical active site.

| Interaction Type | Potential Ligand Moiety Involved | Potential Interacting Protein Residue(s) |

| Hydrogen Bond | Pyridine Nitrogen, Ester Carbonyl Oxygen | Ser, Thr, Tyr, Asn, Gln |

| Hydrophobic | Phenyl Ring, Pyridine Ring | Ala, Val, Leu, Ile, Pro, Met |

| π-π Stacking | Phenyl Ring, Pyridine Ring | Phe, Tyr, Trp, His |

| π-Cation | Phenyl/Pyridine Ring | Lys, Arg |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational tools used in the early stages of drug discovery to identify novel compounds with the potential to be biologically active.

A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. benthamscience.comnih.gov These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively/negatively ionizable groups. acs.org

A pharmacophore model for this compound can be derived in two primary ways:

Ligand-Based: If a set of known active analogues exists, their common chemical features are aligned and abstracted to create a model. acs.org

Structure-Based: If the 3D structure of a target protein is known (from X-ray crystallography or NMR), the key interaction points between the ligand and the protein's active site can be mapped to generate a pharmacophore model. nih.gov This approach can even be enhanced by using data from molecular dynamics simulations to account for protein flexibility. nih.govresearchgate.net

For this compound, a hypothetical pharmacophore model would likely include the features outlined in the table below.

| Pharmacophore Feature | Corresponding Chemical Moiety |

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen |

| Hydrogen Bond Acceptor (HBA) | Ester Carbonyl Oxygen |

| Aromatic Ring (AR) / Hydrophobic (H) | Pyridine Ring |

| Aromatic Ring (AR) / Hydrophobic (H) | Phenyl Ring |

| Hydrophobic (H) | Ether linkage and methyl group |

Once a validated pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds. This process, known as pharmacophore-based virtual screening, rapidly filters vast libraries containing millions of compounds to identify molecules that match the pharmacophore's spatial and chemical features. nih.govnih.gov

The workflow for identifying novel structural analogues of this compound would be:

Database Preparation: A large library of commercially available or proprietary compounds is formatted for screening.

Virtual Screening: The pharmacophore model is used as a filter. The software searches for molecules in the database that can adopt a low-energy conformation that spatially matches the pharmacophore features.

Hit List Generation: Molecules that successfully map onto the pharmacophore model are collected into a "hit list." These compounds are predicted to have a higher likelihood of binding to the same target.

Post-Screening Filtering: The hit list is often refined further using other criteria, such as molecular docking to predict binding affinity, or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) property predictions to ensure drug-likeness.

This approach allows for the efficient identification of structurally diverse compounds that retain the key interaction motifs of the original molecule, providing a powerful pathway to discovering novel analogues with potentially improved activity or properties. nih.govnih.gov

Chemical Transformations and Derivatization Strategies of Methyl 6 Phenoxymethyl Nicotinate Analogues

Modification of the Phenoxymethyl (B101242) Moiety

The phenoxymethyl group presents two key regions for structural alteration: the phenoxy ring and the methylene (B1212753) bridge.

Aromatic Substitutions on the Phenoxy Ring

The aromatic nature of the phenoxy ring allows for the introduction of various substituents through electrophilic aromatic substitution reactions. The nature and position of these substituents can significantly influence the electronic properties and steric profile of the entire molecule. Common modifications include the introduction of halogen, alkyl, alkoxy, and nitro groups. The specific reaction conditions and the directing effects of the existing ether linkage guide the position of the incoming substituent.

Functionalization of the Nicotinate (B505614) Core

The nicotinic acid core, a pyridine (B92270) ring with a methyl ester group, is a versatile scaffold for a variety of chemical transformations.

Substitutions on the Pyridine Ring

The pyridine ring of the nicotinate core is susceptible to both electrophilic and nucleophilic substitution reactions, although its electron-deficient nature makes electrophilic substitution more challenging compared to benzene (B151609). chemicalbook.comrsc.org Nitration, sulfonation, and halogenation are typical electrophilic substitution reactions, generally requiring harsh conditions. chemicalbook.com Nucleophilic substitution, on the other hand, is more facile at the 2, 4, and 6 positions of the pyridine ring. chemicalbook.com For instance, a chloro group at the 2-position can be displaced by various nucleophiles, such as amines, to introduce a diverse range of functional groups. researchgate.net The introduction of substituents like halogens, hydroxyl groups, or amino groups can significantly affect the biological activity of the resulting analogues. nih.gov

Ester Hydrolysis and Derivatization to Amides or Carboxylic Acids

The methyl ester group of methyl 6-(phenoxymethyl)nicotinate is a key site for derivatization. It can be readily hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-(phenoxymethyl)nicotinic acid. drugbank.com This carboxylic acid serves as a versatile intermediate for the synthesis of a wide array of derivatives.

A common derivatization strategy involves the conversion of the carboxylic acid to amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by reaction with a primary or secondary amine. This approach allows for the introduction of a vast range of substituents at the amide nitrogen, enabling the exploration of structure-activity relationships in a systematic manner.

Stereoselective Synthesis of Enantiomerically Enriched Analogues

When a chiral center is introduced into the molecule, for instance, by substitution on the methylene bridge or through specific modifications on the nicotinate core, the synthesis of enantiomerically pure or enriched analogues becomes crucial. Stereoselective synthesis methods are employed to control the formation of a specific stereoisomer. nih.gov This can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. The separation of racemic mixtures through techniques like chiral chromatography is also a common approach to obtain enantiomerically pure compounds. The biological activity of chiral molecules can be highly dependent on their stereochemistry, with one enantiomer often exhibiting significantly different properties from the other.

Chemoenzymatic Approaches and Biocatalysis

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful toolkit for generating complex molecules with high selectivity and under mild conditions. nih.gov For analogues of this compound, biocatalysis, particularly with hydrolases like lipases, presents a promising avenue for achieving enantiomerically pure compounds.

Lipases are widely recognized for their ability to catalyze the kinetic resolution of racemic alcohols and esters through hydrolysis, esterification, or transesterification. nih.gov The most extensively studied and versatile of these is Candida antarctica lipase (B570770) B (CALB), often used in its immobilized form, Novozym 435. nih.gov Its broad substrate specificity and high enantioselectivity make it a prime candidate for the resolution of racemic precursors to chiral 6-(phenoxymethyl)nicotinate derivatives. nih.govnih.gov

One potential chemoenzymatic strategy would involve the kinetic resolution of a racemic alcohol precursor, such as (1-(pyridin-2-yl)ethoxy)methyl)benzene, before the formation of the nicotinate structure. Alternatively, and more directly, a racemic mixture of Methyl 6-(1-phenoxyethyl)nicotinate could be subjected to enantioselective hydrolysis catalyzed by a lipase. In such a process, one enantiomer of the ester would be selectively hydrolyzed to the corresponding carboxylic acid, allowing for the separation of the unreacted ester enantiomer and the newly formed acid.

The efficiency of such a resolution is influenced by several factors, including the choice of enzyme, the solvent system, temperature, and the nature of the acyl group. For instance, studies on the enzymatic kinetic resolution of various aromatic and heterocyclic alcohols have demonstrated that lipases from Pseudomonas cepacia and Pseudomonas fluorescens can also exhibit high enantioselectivity. nih.govresearchgate.net The choice of solvent is critical, as it can impact enzyme activity and stability. Non-aqueous, or organic, solvents are often preferred for transesterification reactions to shift the equilibrium towards product formation. nih.gov

Below is a hypothetical data table illustrating the potential outcomes of a lipase-catalyzed kinetic resolution of a racemic analogue, based on typical results seen for similar substrates.

| Enzyme | Acyl Donor | Solvent | Temp. (°C) | Conversion (%) | Enantiomeric Excess (e.e.) of Ester (%) | Enantiomeric Excess (e.e.) of Acid (%) |

| Candida antarctica Lipase B (Immobilized) | Vinyl Acetate | Toluene | 40 | ~50 | >99 | >99 |

| Pseudomonas cepacia Lipase | Acetic Anhydride | Diisopropyl Ether | 30 | ~48 | >95 | >95 |

| Candida rugosa Lipase | Butyric Anhydride | Hexane | 35 | ~52 | ~90 | ~88 |

This table is illustrative and based on data from analogous reactions. Specific results for this compound analogues would require experimental validation.

Asymmetric Synthesis Strategies

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolution of a racemic mixture. For the synthesis of chiral analogues of this compound, several asymmetric strategies can be envisioned, primarily focusing on the stereoselective creation of a chiral center, for instance, at the benzylic position of the phenoxymethyl group.

One established method for the asymmetric synthesis of chiral alcohols is the catalytic asymmetric reduction of a corresponding prochiral ketone. A precursor ketone, such as 6-(benzoyl)nicotinic acid methyl ester, could be subjected to asymmetric hydrogenation using a chiral catalyst, for example, a Ruthenium- or Rhodium-based complex with a chiral phosphine (B1218219) ligand (e.g., BINAP). This would yield the corresponding chiral alcohol with high enantioselectivity. The resulting hydroxymethyl group could then be etherified to install the phenoxy moiety.

Another powerful approach is the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct a subsequent stereoselective reaction. For example, a nicotinic acid precursor could be esterified with a chiral alcohol. This chiral ester could then undergo a diastereoselective reaction, after which the auxiliary is removed to yield the enantiomerically enriched product.

Furthermore, asymmetric alkylation reactions can be employed. For instance, the anion of 6-methylnicotinate (B8608588) could potentially be reacted with a phenoxymethyl halide in the presence of a chiral phase-transfer catalyst to induce asymmetry.

The table below outlines potential asymmetric synthesis strategies and the key reagents that could be employed.

| Strategy | Key Reagent/Catalyst | Precursor Substrate | Expected Outcome |

| Asymmetric Reduction | (S)-Ru(OAc)₂ (BINAP) | 6-(Benzoyl)nicotinic acid methyl ester | (S)-Methyl 6-(hydroxy(phenyl)methyl)nicotinate |

| Chiral Auxiliary | (1R,2S)-2-Phenylcyclohexanol | 6-(Chloromethyl)nicotinic acid | Diastereoselective etherification |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Methyl 6-methylnicotinate | Enantioselective phenoxymethylation |

This table presents potential synthetic routes that would require experimental optimization and validation.

The development of these chemical transformations and derivatization strategies is crucial for exploring the structure-activity relationships of this compound analogues in various applications. Both chemoenzymatic and asymmetric synthesis offer elegant and efficient pathways to access novel, chiral derivatives of this versatile scaffold.

Exploration of Molecular Interactions and Biological Modalities in Vitro and in Silico Focus

Structure-Activity Relationship (SAR) Studies for Defined Biological Responses

The biological activity of nicotinate (B505614) esters is intrinsically linked to their molecular structure. The pyridine (B92270) ring serves as a fundamental pharmacophore, with its nitrogen atom influencing basicity and the capacity for hydrogen bonding. Substitutions on this ring can significantly alter the compound's physicochemical properties and, consequently, its biological interactions.

Correlating Structural Modifications with Changes in Molecular Interaction Profiles

The specific placement of the phenoxymethyl (B101242) group at the 6-position of the methyl nicotinate scaffold is a critical determinant of its interaction profile. The ether linkage and the aromatic phenoxy group introduce specific steric and electronic features that dictate how the molecule fits into and interacts with the binding sites of its biological targets.

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in understanding and predicting how structural modifications to compounds like methyl 6-(phenoxymethyl)nicotinate influence their structure-activity relationships. For instance, the introduction of different substituents on the pyridine ring can modulate the molecule's lipophilicity and electronic distribution, thereby affecting its absorption, distribution, and target engagement.

Investigation of Enzyme Inhibition and Activation Mechanisms

Research has explored the effects of this compound and related compounds on several enzymes, revealing a range of inhibitory and activatory activities.

Studies on Glucosamine-6-Phosphate Synthase Inhibition

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme in the hexosamine biosynthetic pathway, making it a target for antimicrobial and antidiabetic agents. nih.govnih.gov This enzyme catalyzes the formation of D-glucosamine-6-phosphate from L-glutamine and D-fructose-6-phosphate. nih.gov The catalytic mechanism is complex, involving glutamine hydrolysis and subsequent isomerization. nih.gov

While direct studies on this compound are not extensively detailed in the provided results, the general field of GlcN-6-P synthase inhibition involves compounds that act as analogues of the substrates or transition state intermediates. nih.govnih.gov The development of inhibitors often focuses on creating molecules that can effectively block the enzyme's active site. nih.gov

Exploration of Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression regulation by removing acetyl groups from histones and other proteins. unimi.it Their dysregulation is implicated in various diseases, including cancer, making them a significant therapeutic target. unimi.itnih.gov

HDAC inhibitors can induce cell cycle arrest and apoptosis in tumor cells. nih.gov HDAC6, a unique cytoplasmic HDAC, is involved in processes like protein trafficking and degradation. nih.govfrontiersin.org Some inhibitors show selectivity for specific HDAC isoforms, which can lead to more targeted therapeutic effects with potentially fewer side effects. nih.govyoutube.com For example, certain hydroxamic acid-based inhibitors have demonstrated high potency and selectivity for HDAC6. nih.govfrontiersin.org The combination of HDAC inhibitors with other agents, such as DNA methylation inhibitors, has shown synergistic effects in inhibiting cancer cell growth. nih.gov

Research on Glucokinase Activation Pathways

Glucokinase (GK) is a key enzyme in glucose homeostasis, catalyzing the phosphorylation of glucose to glucose-6-phosphate. nih.gov It acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and glucose metabolism. nih.gov The activity of glucokinase is allosterically regulated by glucose concentrations. nih.govnih.gov

Glucokinase activators (GKAs) are a class of compounds that enhance the enzyme's activity, often by increasing its affinity for glucose or its maximum reaction rate. nih.gov These activators represent a potential therapeutic strategy for type 2 diabetes. Research has shown that both endogenous molecules and synthetic chemical activators can modulate glucokinase activity. nih.gov

Analysis of Bruton's Tyrosine Kinase (BTK) Modulation

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling and is also expressed in myeloid cells. nih.govnih.gov Dysregulation of BTK signaling is associated with various B-cell malignancies and autoimmune diseases. nih.gov

BTK inhibitors, such as acalabrutinib (B560132) and remibrutinib, have been developed as therapeutic agents. nih.govfrontiersin.org These inhibitors often work by forming a covalent bond with a cysteine residue (Cys481) in the BTK active site, leading to irreversible inhibition. frontiersin.org The modulation of BTK activity can impact immune responses, and selective BTK inhibitors are being investigated for their potential to treat conditions like sepsis by suppressing the production of inflammatory cytokines such as IL-6. frontiersin.org

Modulation of Cellular Pathways and Molecular Targets

The interaction of this compound with cellular systems is a subject of growing scientific interest. This section explores its effects on mitochondrial function, vascular responses, and receptor interactions, drawing upon in vitro and in silico models to elucidate its molecular mechanisms of action.

In Vitro Studies of Mitochondrial Activity and Reactive Oxygen Species (ROS) Generation

Recent preclinical research has highlighted the potential of methyl nicotinate, a closely related compound, to influence mitochondrial activity and lifespan. A 2025 preprint study identified methyl nicotinate (MN) as a compound that extends the chronological lifespan of yeast. biorxiv.orgresearchgate.net This effect was found to be dependent on mitochondria, involving the activation of AMPK/SNF1 signaling and HAP4-mediated mitochondrial biogenesis. biorxiv.orgresearchgate.net The study further demonstrated that these benefits could be extrapolated to human cells, where MN improved survival and mitochondrial function under aging conditions. biorxiv.orgresearchgate.net The mechanism is believed to be linked to the NAD⁺ biosynthetic pathway, where methyl nicotinate is converted to nicotinic acid (NA) and enters the NAD⁺ salvage pathway. biorxiv.orgresearchgate.net

Conversely, a study on 6-methyl nicotine (B1678760), another structural analog, revealed that its thermal degradation in e-liquids led to a significant generation of reactive oxygen species (ROS) in aerosols. nih.gov In vitro, 6-methyl nicotine-containing e-liquids demonstrated a dose-dependent increase in both cytotoxicity and intracellular ROS induction in human bronchial epithelial cells when compared to nicotine. nih.gov Furthermore, pure 6-methyl nicotine was observed to transiently increase metabolic activity at all tested doses. nih.gov These findings underscore the nuanced and sometimes contrasting effects that can arise from small modifications to the core nicotinic acid structure.

It is important to note that while these studies provide valuable insights into the potential mitochondrial and ROS-modulating effects of the nicotinate moiety, direct experimental data on this compound itself is not yet available.

Mechanisms of Vasodilation and Microvascular Reactivity

The vasodilatory properties of nicotinic acid and its esters are well-documented. The primary mechanism underlying this effect is the stimulation of prostaglandin (B15479496) D2 (PGD2) and E2 (PGE2) release. researchgate.net This process is initiated through the activation of the G protein-coupled receptor 109A (GPR109A), which is present on subcutaneous Langerhans cells. researchgate.net The released prostaglandins (B1171923) then act on the smooth muscles of blood vessels, causing them to relax and leading to the characteristic flushing and vasodilation. youtube.com

While direct studies on this compound are not available, the established mechanism for nicotinic acid and its esters strongly suggests that its vasodilatory and microvascular effects would be mediated through a similar prostaglandin-dependent pathway.

Interaction with Adenosine (B11128) Receptors and other G Protein-Coupled Receptors (GPCRs)

The primary molecular target for the metabolic and vasodilatory effects of nicotinic acid is the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G). nih.gov The discovery of this receptor has been pivotal in understanding the pharmacological actions of nicotinic acid. nih.gov GPR109A is an orphan GPCR that, upon activation by nicotinic acid, couples to G proteins to initiate downstream signaling cascades. nih.gov

Given that this compound is an ester of nicotinic acid, it is highly probable that it, or its active metabolite nicotinic acid, interacts with GPR109A to elicit its biological effects. However, specific studies confirming this interaction and exploring potential interactions with adenosine receptors or other GPCRs for this compound have not yet been reported. The activation of GPCRs by antimicrobial peptides (AMPs) can lead to mast cell degranulation, an effect that can be either receptor-dependent or receptor-independent, highlighting the complexity of these interactions. nih.gov

Antimicrobial Activity Investigations at the Molecular Level

The antimicrobial potential of nicotinic acid derivatives is an emerging area of research. These compounds are being investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Inhibitory Effects on Microbial Enzymes and Growth

A 2022 study highlighted the promising antibacterial activity of certain nicotinic acid-derived acylhydrazones, particularly against Gram-positive bacteria. nih.gov Two compounds from this series demonstrated significant efficacy, with Minimum Inhibitory Concentrations (MIC) ranging from 1.95 to 15.62 µg/mL. nih.gov One of these compounds was notably active against Staphylococcus epidermidis ATCC 12228 with a MIC of 1.95 µg/mL, and another showed activity against the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300 with a MIC of 7.81 µg/mL. nih.gov

Another study from 2024 investigated the inhibitory effects of nicotinic acid on Streptococcus pneumoniae biofilm formation. The results indicated a time and concentration-dependent inhibition of biofilm biomass at 6 and 18 hours. preprints.org This suggests that nicotinic acid can interfere with the mechanisms of bacterial adhesion and biofilm maturation.

The antifungal activity of related compounds has also been explored. A study on 6-methylcoumarin (B191867), which shares a methyl group modification, demonstrated significant inhibitory effects against the phytopathogenic fungus Valsa mali. mdpi.com

Mechanisms of Action against Bacterial and Fungal Strains

The antimicrobial mechanism of nicotinic acid derivatives can vary. For some derivatives, such as those containing a 5-nitrofuran moiety, activation by bacterial nitroreductase enzymes is required. This activation leads to the production of free radicals that can damage cellular macromolecules, leading to lipid peroxidation, membrane damage, enzyme inactivation, and DNA fragmentation. nih.gov

In the case of nicotinic acid's effect on Streptococcus pneumoniae, Fourier-transform infrared spectroscopy (FTIR) analysis revealed alterations in the spectral peaks of protein biomolecules within the biofilm at 6 and 18 hours of treatment. preprints.org This suggests that nicotinic acid may inhibit biofilm formation by altering the structure and function of key proteins involved in the biofilm matrix.

For the antifungal action of 6-methylcoumarin against V. mali, the mechanism involves damage to the cell membrane, as evidenced by increased mycelial conductivity, extracellular protein leakage, and malondialdehyde (MDA) content. mdpi.com Furthermore, 6-methylcoumarin was found to significantly reduce the secretion of cell wall degrading enzymes by the fungus, thereby limiting its pathogenicity. mdpi.com

While these studies on related compounds provide a framework for understanding the potential antimicrobial mechanisms of this compound, direct experimental evidence for its specific mode of action against bacterial and fungal strains is needed.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

There are no key research findings or contributions to summarize as no published research on "Methyl 6-(phenoxymethyl)nicotinate" was identified.

Identification of Remaining Research Gaps

The primary and all-encompassing research gap is the very existence of any scientific data on this compound. Its synthesis, characterization, and potential properties are entirely undocumented in the accessible scientific literature.

Prospective Avenues for Further Academic Exploration

Given the complete absence of data, the initial and most fundamental avenue for academic exploration would be the successful synthesis and purification of "this compound." Following this, a comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and elucidate its fundamental chemical and physical properties.

Potential for Advancing Chemical Synthesis and Molecular Design

Without any information on the compound or its potential activities, it is purely speculative to comment on its potential for advancing chemical synthesis or molecular design. Any potential would first have to be established through foundational exploratory research.

Q & A

Basic: What synthetic routes are available for Methyl 6-(phenoxymethyl)nicotinate, and how can reaction conditions be optimized for higher yields?

Answer:

The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, methyl 6-(chloromethyl)nicotinate can react with phenol derivatives under basic conditions to introduce the phenoxymethyl group . A related synthesis of Methyl 6-(hydroxymethyl)nicotinate achieved a 94% yield using dimethyl 2,5-pyridinedicarboxylate as a precursor, highlighting the importance of stoichiometric control and anhydrous conditions . Optimization strategies include:

- Catalyst selection : Use of K₂CO₃ or NaH to deprotonate phenolic OH groups.

- Temperature : Reactions often proceed at 60–80°C in polar aprotic solvents (e.g., DMF, THF).

- Purification : Column chromatography with gradients of ethyl acetate/hexane .

Basic: Which spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

Key methods include:

- ¹H/¹³C NMR : Peaks for the methyl ester (δ ~3.8–3.9 ppm), pyridyl protons (δ 8.0–9.1 ppm), and phenoxymethyl group (δ 5.3–5.5 ppm for –OCH₂–) .

- IR spectroscopy : Stretching vibrations for ester C=O (~1720 cm⁻¹) and aromatic C–O (~1250 cm⁻¹) .

- Mass spectrometry : ESI-TOF or HRMS to confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z 324.07 for a related derivative) .

- HPLC : Purity validation (>95%) using C18 columns and UV detection .

Advanced: How can structural modifications to the phenoxymethyl or pyridyl groups influence bioactivity in this compound derivatives?

Answer:

Modifications impact receptor binding and metabolic stability:

- Phenoxymethyl substitution : Electron-withdrawing groups (e.g., –CF₃) enhance lipophilicity and target affinity, as seen in methyl 6-{[4-(trifluoromethyl)anilino]carbonyl}nicotinate .

- Pyridyl position : Moving the ester group from the 3- to 2-position alters hydrogen-bonding interactions, affecting agonist/antagonist profiles in retinoid-X-receptor studies .

- Methodology : SAR studies require iterative synthesis, in vitro assays (e.g., IC₅₀ determination), and molecular docking to validate binding modes .

Advanced: What computational approaches are used to predict the reactivity and stability of this compound in biological systems?

Answer:

- DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices, crucial for understanding metabolic oxidation pathways.

- Molecular dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .

- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and permeability, guiding lead optimization .

Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and P95 respirators for powder handling .

- Ventilation : Use fume hoods to avoid inhalation; the compound may release toxic fumes (e.g., NOₓ) upon decomposition .

- Waste disposal : Neutralize acidic/basic residues before aqueous disposal to prevent environmental contamination .

Data Contradictions: How should researchers resolve discrepancies in reported physicochemical data (e.g., melting points, NMR shifts)?

Answer:

- Calibration checks : Verify instrument calibration using standards (e.g., DMSO-d₆ for NMR) .

- Sample purity : Replicate synthesis and purification steps to exclude impurities affecting melting points .

- Meta-analysis : Compare data across studies (e.g., methyl 6-(hydroxymethyl)nicotinate in vs. methyl 6-(aminomethyl)nicotinate hydrochloride in ) to identify substituent-specific trends.

Advanced: What strategies are effective for conjugating this compound to biomolecules for targeted drug delivery?

Answer:

- Linker design : Use hydrolyzable esters or amides (e.g., coupling via the pyridyl nitrogen) for controlled release .

- Peptide conjugation : Attach to cell-penetrating peptides (e.g., Gly-Phe-Leu-Gly) using EDC/NHS chemistry, as demonstrated for similar nicotinate derivatives .

- Characterization : Confirm conjugation efficiency via MALDI-TOF and in vitro cellular uptake assays .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.